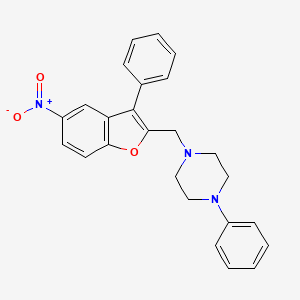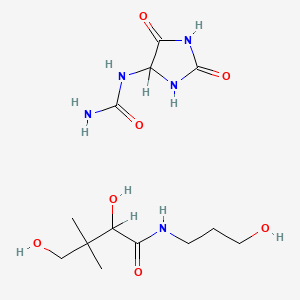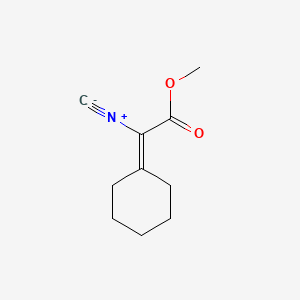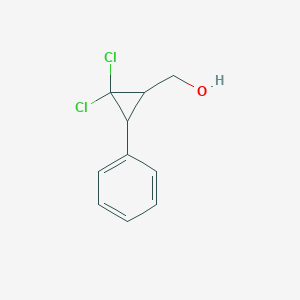
Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzofurans. For this specific compound, a possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the benzofuran ring.
Alkylation: Reaction of the nitrated benzofuran with a phenylmethyl halide to introduce the phenylmethyl group.
Coupling: Reaction of the resulting intermediate with piperazine to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various halides or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Aplicaciones Científicas De Investigación
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological systems.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group and benzofuran moiety may play crucial roles in binding to these targets and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-phenyl-4-(2-pyridyl): Another piperazine derivative with different substituents.
Piperazine, 1-(2-benzofuranyl)-4-phenyl: Similar structure but without the nitro group.
Uniqueness
The presence of the nitro group and the specific substitution pattern on the benzofuran ring make Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- unique. These structural features may contribute to its distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
74239-99-9 |
|---|---|
Fórmula molecular |
C25H23N3O3 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
1-[(5-nitro-3-phenyl-1-benzofuran-2-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C25H23N3O3/c29-28(30)21-11-12-23-22(17-21)25(19-7-3-1-4-8-19)24(31-23)18-26-13-15-27(16-14-26)20-9-5-2-6-10-20/h1-12,17H,13-16,18H2 |
Clave InChI |
QZYUPLQZSQBSCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)










